
4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate is a fluorinated organic compound with the molecular formula C7H2BrClF3IO3S and a molecular weight of 465.41 g/mol . This compound is characterized by the presence of bromine, chlorine, iodine, and trifluoromethanesulphonate groups attached to a phenyl ring, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the halogenation and sulfonation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and sulfonation processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it acts as an electrophilic partner to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to modify its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate has several scientific research applications:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of diagnostic agents and therapeutic compounds.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen atoms and the trifluoromethanesulphonate group enhances its electrophilic character, making it a suitable candidate for substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Similar in structure but contains a quinoline ring instead of a phenyl ring.
4-Bromo-2-chloro-6-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of trifluoromethanesulphonate.
Uniqueness
4-Bromo-2-chloro-6-iodophenyl trifluoromethanesulphonate is unique due to the presence of three different halogen atoms and the trifluoromethanesulphonate group, which provides a high degree of reactivity and versatility in various chemical reactions. This combination of functional groups is not commonly found in other similar compounds, making it a valuable reagent in synthetic chemistry.
Eigenschaften
Molekularformel |
C7H2BrClF3IO3S |
|---|---|
Molekulargewicht |
465.41 g/mol |
IUPAC-Name |
(4-bromo-2-chloro-6-iodophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H2BrClF3IO3S/c8-3-1-4(9)6(5(13)2-3)16-17(14,15)7(10,11)12/h1-2H |
InChI-Schlüssel |
YIBFBAPQWHDLED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)OS(=O)(=O)C(F)(F)F)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B12837105.png)
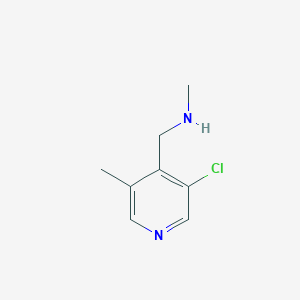
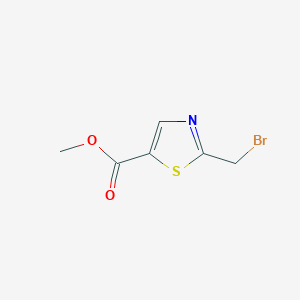
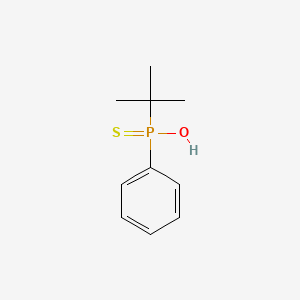
![1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene](/img/structure/B12837135.png)
![1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone](/img/structure/B12837146.png)
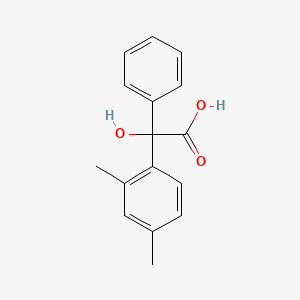
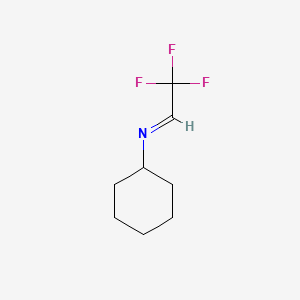
![N-(3-(N,N-Dimethylsulfamoyl)phenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)acetamide](/img/structure/B12837169.png)
![7-Fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B12837178.png)




